molecular formula C4H3F7O2 B7768515 Heptafluorobutyraldehyde hydrate CAS No. 907607-07-2

Heptafluorobutyraldehyde hydrate

Cat. No. B7768515
CAS RN: 907607-07-2
M. Wt: 216.05 g/mol
InChI Key: SIFCGDJQLNEASB-UHFFFAOYSA-N
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Description

Heptafluorobutyraldehyde hydrate, also known as 2,2,3,3,4,4,4-Heptafluorobutanal hydrate, is a colorless to white compound that can exist in the form of crystals, a fused solid, or a clear liquid when melted . It has a molecular weight of 216.05 .


Molecular Structure Analysis

The molecular formula of Heptafluorobutyraldehyde hydrate is C4HF7O•H2O . This indicates that the compound consists of 4 carbon atoms, 1 hydrogen atom, 7 fluorine atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

Heptafluorobutyraldehyde hydrate appears as colorless to white crystals, a fused solid, or a clear liquid when melted . Its physical state depends on its water and ethyl hemiacetal content . The compound has a boiling point of 95-96°C .

Scientific Research Applications

  • Gas Hydrate Formation for CO2 Capture : A study explored using hydrate-based gas separation (HBGS) for recovering CO2 from flue gas, examining temperature and pressure conditions for hydrate formation with various CO2 concentrations. Tetrahydrofuran (THF) was used as a hydrate promoter, significantly expanding the hydrate stability region and confirming the thermodynamic validity of the HBGS process (Kang & Lee, 2000).

  • Combustion and Performance Characteristics in Engines : An experimental study investigated the effects of n-heptane and its blends with n-butanol and isopropanol on HCCI combustion at different inlet air temperatures. The study aimed to determine the combustion and performance characteristics, offering insights that could be relevant for understanding the combustion behavior of similar compounds (Uyumaz, 2015).

  • Bioconjugation with Oximes and Hydrazones : Research on oximes and hydrazones in bioconjugation, involving the reaction with various aldehydes and ketones, could provide insights into potential bioconjugation applications for heptafluorobutyraldehyde hydrate. The study discussed installing reactive carbonyl groups and α-nucleophiles into biomolecules, which might be relevant for understanding its interactions in biological systems (Kölmel & Kool, 2017).

  • SF6 Separation from Gas Mixtures : A study on the separation of sulfur hexafluoride (SF6) from gas mixtures using gas hydrate formation might offer parallels for separating or isolating components using heptafluorobutyraldehyde hydrate. It investigated the thermodynamic feasibility of separating SF6, a potent greenhouse gas, from various mixtures (Cha et al., 2010).

  • CO2 Enclathration in the Presence of Hydrate Promoters : This study investigated enhancing CO2 enclathration rates using additives, specifically a surfactant (SDS) and an organic compound (THF). This research could suggest methods for enhancing or modifying the properties of heptafluorobutyraldehyde hydrate in similar enclathration applications (Torré et al., 2012).

Mechanism of Action

While specific information on the mechanism of action of Heptafluorobutyraldehyde hydrate is not available, it’s worth noting that water, in the presence of an acid or a base, adds rapidly to the carbonyl function of aldehydes and ketones, establishing a reversible equilibrium with a hydrate .

Safety and Hazards

Heptafluorobutyraldehyde hydrate may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including gloves and eye/face protection, should be worn when handling the compound .

Future Directions

While specific future directions for Heptafluorobutyraldehyde hydrate are not available, it’s worth noting that the compound is used for research purposes . As our understanding of its properties and potential applications continues to grow, it may find new uses in various fields of study.

properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanal;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF7O.H2O/c5-2(6,1-12)3(7,8)4(9,10)11;/h1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFCGDJQLNEASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(F)(F)F)(F)F)(F)F.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622576
Record name 2,2,3,3,4,4,4-Heptafluorobutanal--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptafluorobutyraldehyde hydrate

CAS RN

907607-07-2
Record name 2,2,3,3,4,4,4-Heptafluorobutanal--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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